1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is categorized under the family of tetraazamacrocyclic ligands, which are characterized by their ability to form stable complexes with metal ions. The compound's molecular formula is C24H33N5, and its molecular weight is approximately 405.55 g/mol.
1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- is classified as a macrocyclic ligand and a chelating agent. Its structure allows it to effectively bind to various metal ions, making it valuable in coordination chemistry and applications in imaging techniques.
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- typically involves multi-step organic synthesis techniques. The general approach includes:
The molecular structure of 1,4,7,10-Tetraazacyclododecane consists of a cyclic arrangement of four nitrogen atoms interspersed with carbon atoms forming a twelve-membered ring. Each nitrogen atom can coordinate with metal ions due to its lone pair of electrons.
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)
UDOPJKHABYSVIX-UHFFFAOYSA-N
The compound participates in various chemical reactions primarily involving coordination with metal ions. Key reactions include:
The mechanism by which 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- acts primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination alters the electronic properties of the metal center:
Research has shown that these complexes can enhance imaging modalities like Magnetic Resonance Imaging (MRI) due to their paramagnetic properties when coordinated with certain metals .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1